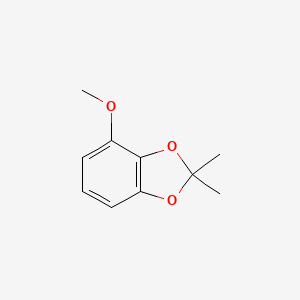

4-Methoxy-2,2-dimethyl-1,3-benzodioxole

Vue d'ensemble

Description

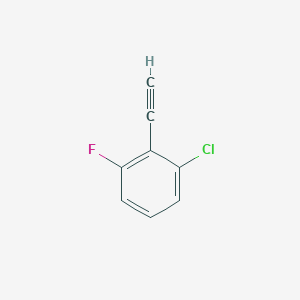

Molecular Structure Analysis

The molecular structure of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole consists of a benzodioxole core with two methyl groups attached to one carbon and a methoxy group attached to another carbon.Applications De Recherche Scientifique

1. Synthesis and Chemical Properties

- Synthesis of π-Excess σ2 P,O Hybrid Ligands : The synthesis of 4-methoxy-substituted 1,3-benzazaphosphole involved the use of a C,O-dilithium intermediate and reductive cyclization, leading to the creation of potential σ2 P,O hybrid or chelate ligands with high π-density at the phosphorus atom (Aluri et al., 2014).

- Chemical Synthesis for Biological Application : A study demonstrated the synthesis of Gala-Quercitol from 1,4-cyclohexadiene, involving reaction with 5,6-dibromo-2,2-dimethylhexahydro-1,3-benzodioxole and subsequent steps, showcasing its potential in biological contexts (Baran et al., 2003).

2. Electrosynthesis and Material Science

- Electrosynthesis of Conductive Polymers : 2,2-dimethyl-1,3-benzodioxole was electropolymerized to form poly(2,2-dimethyl-1,3-benzodioxole) with significant electrical conductivity, indicating its potential in material science and electronic applications (Jing-kun, 2008).

3. Biological and Pharmacological Studies

- Insecticidal Activity from Natural Sources : Myristicin, a 1,3-benzodioxole derivative isolated from Piper mullesua, showed significant insecticidal activity against lepidopterous insect pest Spilarctia obliqua, indicating the potential of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole in developing natural insecticides (Srivastava et al., 2001).

- Synthesis for Insecticidal Use : Research on synthesizing 5-ethyl-carbamyl-2,2-dimethyl-1,3-benzodioxoles aimed to create a potential insecticide with low toxicity, leveraging the natural antioxidant activity and insecticide synergist properties of the benzodioxole moiety (Sumantri, 2005).

4. Advanced Material Applications

- Photochemically Masked Photoinitiator for Polymerization : A benzodioxole derivative was studied for its ability to act as a caged one-component Type II photoinitiator for free radical polymerization, showing potential in advanced manufacturing and material processing (Kumbaraci et al., 2012).

Mécanisme D'action

The mechanism of action of 4-Methoxy-2,2-dimethyl-1,3-benzodioxole is not clear as it is not intended for human or veterinary use. It’s typically used for research purposes.

Safety and Hazards

Propriétés

IUPAC Name |

4-methoxy-2,2-dimethyl-1,3-benzodioxole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-10(2)12-8-6-4-5-7(11-3)9(8)13-10/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXNAGRKBFINRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C(=CC=C2)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-Hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B2358701.png)

![N-(1-(thiophen-2-ylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2358702.png)

![benzo[c][1,2,5]thiadiazol-5-yl(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone](/img/structure/B2358704.png)

![N-isopropyl[1,3]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2358707.png)

![2-Chloro-N-[2-(2-phenyltriazol-4-yl)ethyl]acetamide](/img/structure/B2358709.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2358711.png)

![3-cinnamyl-8-ethyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2358713.png)

![1,3,2-Dioxaborolane, 2-[3-[(3,4-dichlorophenyl)methoxy]phenyl]-4,4,5,5-tetramethyl-](/img/structure/B2358714.png)